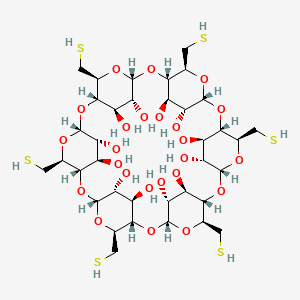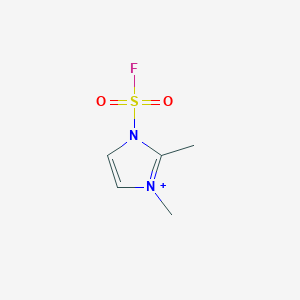
(S)-2-Acetamido-6-amino-N-(4-nitrophenyl)hexanamide
Overview
Description
(S)-2-Acetamido-6-amino-N-(4-nitrophenyl)hexanamide is a useful research compound. Its molecular formula is C14H20N4O4 and its molecular weight is 308.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimalarial Activity : A related compound synthesized from substituted 1-phenyl-2-propanones, which includes steps involving acetamido derivatives, has shown significant antimalarial potency against Plasmodium berghei in mice. This research suggests potential for clinical trials in humans due to its effectiveness against resistant strains of parasites and favorable pharmacokinetic properties (Werbel et al., 1986).
Synthesis of Quinoxalino[2,3-c]cinnolines : The cyclization of o-acetamido-N-(o-nitrobenzylidene)anilines with potassium cyanide leads to quinoxalino[2,3-c]cinnolines, indicating potential applications in organic synthesis and pharmaceuticals (Shepherd & Smith, 1987).
Bioactive Nitrosylated and Nitrated Compounds : Incubation of certain microorganisms with 2-acetamido-phenol derivatives led to the production of bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides. This finding opens up possibilities in the field of microbial degradation products and their applications in biotechnology (Girel et al., 2022).
Synthesis of Aminosugars : Research on the synthesis of derivatives of 2-acetamido-2-deoxy-D-mannose, a process involving the use of acetamido, is significant in the study of aminosugars, which are crucial in various biological processes (Yoshimura et al., 1972).
Synthesis of Glycoside Analogues : The synthesis of glycosides of 2-acetamido-2-deoxy-hexoses, which are important in living systems, is another application. These analogues have uses in studying glycosaminoglycans, glycoproteins, and glycolipids (Chen & Withers, 2007).
Antibacterial Properties : Novel synthesis of benzoderivative of quinoxaline starting from 3-nitro anilines and 2-chloro-N-(3-nitrophenyl)acetamide has shown antibacterial properties, which can be leveraged in developing new antibacterial agents (Karna, 2019).
Metabolism Studies : The absorption and metabolism studies of certain compounds, involving 4-acetamidobenzoic acid and 4-nitrohippuric acid, which are metabolites of NPPD (related to 4-nitrophenyl), can provide insights into human risk assessment from exposure to certain chemicals (Burka et al., 1987).
Regeneration of Acetamido Groups : Research on the transformation of the formyl group of N-acetylneuraminic acid into a difluoromethyl one, resulting in the formation of 5-(O-methyl acetimidate) of Neu5Ac, which can be converted into the 5-acetamido derivative under certain conditions, has implications in enzymatic and chemical transformations (Orlova et al., 2009).
properties
IUPAC Name |
(2S)-2-acetamido-6-amino-N-(4-nitrophenyl)hexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4/c1-10(19)16-13(4-2-3-9-15)14(20)17-11-5-7-12(8-6-11)18(21)22/h5-8,13H,2-4,9,15H2,1H3,(H,16,19)(H,17,20)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMXTFCKYQZHKM-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-((7AS)-8,8-dimethyl-1,1-dioxidohexahydro-2H-3a,6-methanobenzo[d]isothiazol-7-yl)but-2-en-1-one](/img/structure/B8099571.png)


![(S)-2-((tert-Butoxycarbonyl)amino)-3-(4'-chloro-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B8099584.png)

![(R)-Methyl 4-((3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-((tert-butyldimethylsilyl)oxy)-7-hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B8099595.png)



![4,9-Dihydro-s-indaceno[1,2-b:5,6-b']dithiophene](/img/structure/B8099622.png)

